molecular formula C8H12N2O2S B3016575 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid CAS No. 2137740-05-5

5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid

Cat. No. B3016575
CAS RN: 2137740-05-5
M. Wt: 200.26
InChI Key: SIQRVOAVXHNONS-UHFFFAOYSA-N
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Description

The compound 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid is a thiazole derivative, which is a class of compounds known for their presence in various biologically active molecules and pharmaceuticals. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The tert-butyl group attached to the thiazole ring is a bulky alkyl substituent that can influence the compound's physical and chemical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex due to the need for regiocontrol and the potential for side reactions. For example, the synthesis of related triazole-based scaffolds involves a ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which can yield a protected version of triazole amino acids with complete regiocontrol . Similarly, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which are structurally related to the compound of interest, has been achieved through a novel route that features a selective Sandmeyer reaction, demonstrating the versatility of such synthetic approaches .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of hydrogen bonding and other non-covalent interactions. For instance, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate features hydrogen-bonded dimers consisting of N—H⋯N and N—H⋯O interactions . These interactions are crucial for the stability and conformation of the molecules in the solid state.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, which are essential for the synthesis of more complex molecules. For example, the reduction of a triazole-thiazole compound with NaBH4 has been used to synthesize a compound with antitumor activity . The reactivity of thiazole derivatives can be exploited to create molecules with specific biological activities, such as inhibitors of HSP90 .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of tert-butyl groups can increase the steric bulk, affecting the solubility and reactivity of the compound. The hydrogen bonding capabilities, as seen in ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, can affect the compound's melting point, boiling point, and other physical properties . Additionally, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, reveals the importance of intermolecular hydrogen bonds and π⋯π contacts in stabilizing the three-dimensional network structure .

Scientific Research Applications

  • Chiral Auxiliary Applications : In a study by Studer, Hintermann, and Seebach (1995), a related compound, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, was synthesized from L-alanine and used as a chiral auxiliary in peptide synthesis. This shows the potential application of similar compounds in the synthesis of enantiomerically pure substances, crucial in the pharmaceutical industry (Studer, Hintermann, & Seebach, 1995).

  • Dipeptide Synthesis : Schutkowski, Mrestani-Klaus, and Neubert (2009) reported the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, including compounds related to 5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid. This highlights the compound's relevance in expanding the scope of peptide chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

  • Synthesis of Novel Compounds with Biological Activities : A 2014 study by Castelino et al. involved the synthesis of novel derivatives, including 3-tert-butyl-7-(aryloxymethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones. These compounds showed moderate mosquito-larvicidal and antibacterial activities, indicating the potential of this compound derivatives in developing new bioactive substances (Castelino et al., 2014).

  • Structural Studies and Hydrogen Bonding : Lynch and Mcclenaghan (2004) investigated the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a closely related compound, emphasizing the importance of such molecules in structural chemistry and hydrogen bonding studies (Lynch & Mcclenaghan, 2004).

  • Novel Synthesis Methods : Bobko et al. (2012) developed a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the versatility of similar compounds in synthetic chemistry (Bobko, Kaura, Evans, & Su, 2012).

  • Peptide Mimetics and Structural Design : Mathieu et al. (2015) reported a synthesis method centered on cross-Claisen condensations, leading to the creation of 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), important in mimicking the secondary structures of proteins (Mathieu et al., 2015).

Future Directions

The 2-aminothiazole derivatives, to which “5-Amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid” belongs, have shown significant potential in anticancer drug discovery . Future research may focus on further exploring the potential of these compounds in treating various types of cancer and other diseases .

properties

IUPAC Name

5-amino-3-tert-butyl-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)5-4(7(11)12)6(9)13-10-5/h9H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQRVOAVXHNONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NSC(=C1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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